

Application Note: Identification of Post-Translational Modifications of CPAP using Mass Spectrometry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *CpCpA*

Cat. No.: *B1197642*

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Introduction

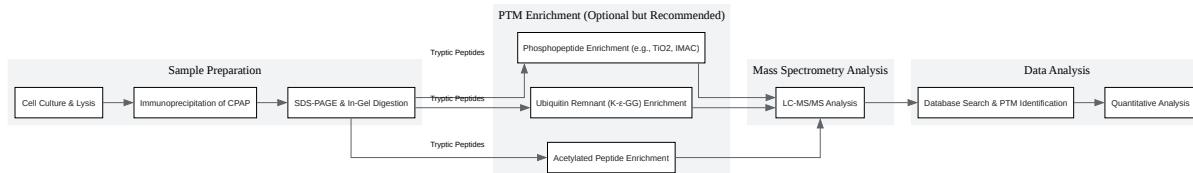
Centrosomal P4.1-associated protein (CPAP), also known as CENPJ, is a key regulator of centriole duplication and length. Its proper function is critical for the formation of a bipolar spindle during mitosis, ensuring genomic stability. Dysregulation of CPAP has been linked to various diseases, including primary microcephaly, ciliopathies, and cancer. Post-translational modifications (PTMs) are crucial for modulating the function of proteins, and identifying these modifications on CPAP is essential for a comprehensive understanding of its regulatory mechanisms and its role in disease. Mass spectrometry has emerged as a powerful tool for the sensitive and specific identification and quantification of PTMs on proteins like CPAP.

This application note provides detailed protocols for the identification of phosphorylation, ubiquitination, and acetylation of CPAP using mass spectrometry.

Experimental Protocols

General Workflow for PTM Analysis of CPAP

The overall workflow for identifying PTMs on CPAP involves several key steps, from sample preparation to mass spectrometry analysis and data interpretation.



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Figure 1: General experimental workflow for CPAP PTM analysis.

Detailed Protocol: Identification of CPAP Phosphorylation Sites

This protocol is adapted from methodologies used to identify phosphorylation sites on various proteins and includes specific enrichment steps for phosphopeptides.

2.1. Cell Lysis and Protein Extraction

- Culture cells of interest (e.g., HEK293T, U2OS) to ~80-90% confluency.
- Wash cells twice with ice-cold phosphate-buffered saline (PBS).
- Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
- Incubate on ice for 30 minutes with occasional vortexing.
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Collect the supernatant containing the protein lysate.

2.2. Immunoprecipitation of CPAP

- Pre-clear the protein lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.
- Centrifuge and collect the supernatant.
- Add a primary antibody specific to CPAP to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
- Add protein A/G agarose beads and incubate for 2-4 hours at 4°C.
- Wash the beads three times with lysis buffer and once with PBS.

2.3. In-Gel Digestion

- Resuspend the beads in SDS-PAGE loading buffer, boil for 5 minutes, and centrifuge.
- Load the supernatant onto an SDS-PAGE gel and perform electrophoresis.
- Stain the gel with Coomassie Brilliant Blue and excise the band corresponding to the molecular weight of CPAP.
- Destain the gel piece with a solution of 50% acetonitrile (ACN) in 50 mM ammonium bicarbonate.
- Reduce the protein with dithiothreitol (DTT) and alkylate with iodoacetamide.
- Digest the protein overnight with trypsin at 37°C.
- Extract the peptides from the gel piece using ACN and formic acid.

2.4. Phosphopeptide Enrichment (using TiO2)

- Condition a TiO2 microspin column with ACN, followed by equilibration with a loading buffer (e.g., 80% ACN, 5% trifluoroacetic acid).
- Load the tryptic peptide solution onto the column.

- Wash the column with the loading buffer, followed by a wash with a more aqueous buffer (e.g., 50% ACN, 0.1% TFA).
- Elute the phosphopeptides with an alkaline solution (e.g., 5% ammonium hydroxide).
- Acidify the eluted phosphopeptides with formic acid and desalt using a C18 StageTip.

2.5. LC-MS/MS Analysis

- Analyze the enriched phosphopeptides by nano-liquid chromatography coupled to a high-resolution mass spectrometer (e.g., Orbitrap).
- Use a data-dependent acquisition (DDA) method to select the most abundant precursor ions for fragmentation.

2.6. Data Analysis

- Search the raw mass spectrometry data against a human protein database using a search engine (e.g., MaxQuant, Mascot) with phosphorylation specified as a variable modification.
- Validate the identified phosphopeptides and localize the phosphorylation sites.

Protocol: Identification of CPAP Ubiquitination Sites (General)

This protocol outlines the general steps for identifying ubiquitination sites on a protein of interest, such as CPAP. A key step is the enrichment of peptides containing the di-glycine (K-ε-GG) remnant of ubiquitin following tryptic digest.

3.1. Sample Preparation and Digestion

- Follow steps 2.1 to 2.3 for cell lysis, CPAP immunoprecipitation, and in-gel digestion.

3.2. Ubiquitin Remnant (K-ε-GG) Peptide Enrichment

- Condition anti-K-ε-GG antibody-conjugated beads with an appropriate buffer.
- Incubate the tryptic peptide solution with the antibody beads overnight at 4°C.

- Wash the beads extensively to remove non-specifically bound peptides.
- Elute the K-ε-GG containing peptides using a low pH solution (e.g., 0.15% trifluoroacetic acid).
- Desalt the eluted peptides using a C18 StageTip.

3.3. LC-MS/MS and Data Analysis

- Follow steps 2.5 and 2.6 for LC-MS/MS analysis and data analysis, specifying the di-glycine modification of lysine as a variable modification in the database search.

Protocol: Identification of CPAP Acetylation Sites (General)

This protocol provides a general framework for identifying acetylation sites on a target protein like CPAP.

4.1. Sample Preparation and Digestion

- Follow steps 2.1 to 2.3 for cell lysis, CPAP immunoprecipitation, and in-gel digestion.

4.2. Acetylated Peptide Enrichment

- Use an anti-acetyllysine antibody to enrich for acetylated peptides, following a similar immunoprecipitation protocol as described in section 3.2.

4.3. LC-MS/MS and Data Analysis

- Follow steps 2.5 and 2.6 for LC-MS/MS analysis and data analysis, specifying acetylation of lysine as a variable modification in the database search.

Data Presentation

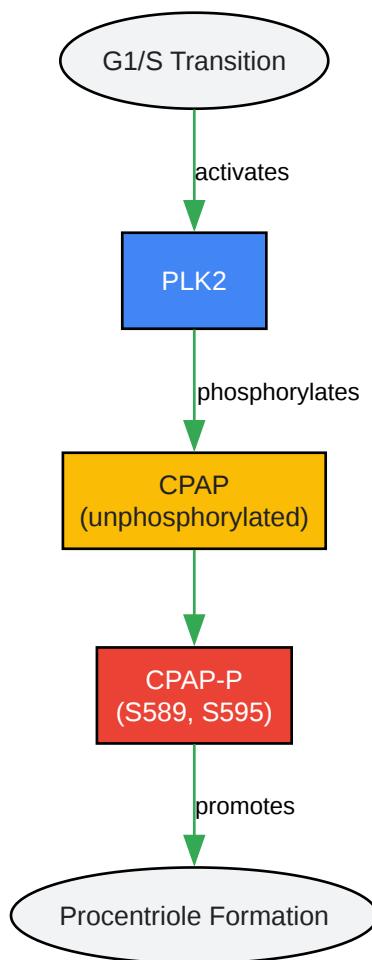
Table 1: Identified Phosphorylation Sites on Human CPAP

Protein	Modification	Residue	Peptide Sequence	Functional Relevance	Reference
CPAP	Phosphorylation	S589	TQSPGSQS SFR	Critical for procentriole formation during the centrosome cycle. [1]	Lee et al., 2010
CPAP	Phosphorylation	S595	GSQS*SFRP LK	Important for CPAP function in procentriole formation. [1]	Lee et al., 2010

Note: The asterisk indicates the phosphorylated residue in the identified peptide.

Signaling Pathway

The phosphorylation of CPAP by Polo-like kinase 2 (PLK2) is a critical event in the regulation of centriole duplication during the G1/S phase of the cell cycle.



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References

- 1. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- To cite this document: BenchChem. [Application Note: Identification of Post-Translational Modifications of CPAP using Mass Spectrometry]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1197642#using-mass-spectrometry-to-identify-post-translational-modifications-of-cpap>

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